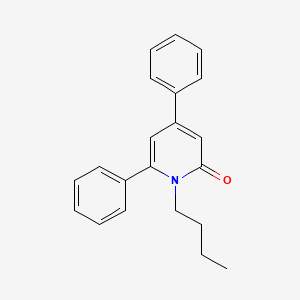

1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one

Description

1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one is a dihydropyridinone derivative characterized by a six-membered lactam ring with a butyl group at position 1 and phenyl substituents at positions 4 and 6.

Properties

IUPAC Name |

1-butyl-4,6-diphenylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-2-3-14-22-20(18-12-8-5-9-13-18)15-19(16-21(22)23)17-10-6-4-7-11-17/h4-13,15-16H,2-3,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXOVJUIJFVKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4,6-diphenyl-2-pyridone with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, where the butyl or phenyl groups are replaced by other substituents. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces various reduced pyridine derivatives.

Scientific Research Applications

1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.

Industry: The compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact: Bulky phenyl groups in the target compound may sterically hinder binding to biological targets compared to smaller methyl or oxadiazole groups in analogs.

Biological Activity

1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one (CAS No. 21916-52-9) is a synthetic compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H21NO

- Molecular Weight : 303.4 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through the following mechanisms:

- Calcium Channel Modulation : Similar to other dihydropyridines, it may influence calcium channels, affecting vascular smooth muscle contraction and neurotransmitter release.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is critical in preventing cellular damage.

1. Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It helps in:

- Reducing oxidative stress markers.

- Enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to:

- Inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Reduce inflammation in models of acute and chronic inflammatory diseases.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects:

- It protects neuronal cells from oxidative stress-induced apoptosis.

- It may enhance cognitive function in animal models of neurodegeneration.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : A one-pot multicomponent reaction using cyclohexanedione, benzaldehyde derivatives, and butylamine under acidic catalysis (e.g., acetic acid) is commonly employed. To optimize yield, adjust the molar ratio of reactants (e.g., 1:2:1 for amine:aldehyde:ketone) and employ microwave-assisted heating (80–100°C, 30–60 min). Surfactants like cationic hexadecyltrimethylammonium bromide (CTAB) can enhance solubility and reaction efficiency . Monitor progress via TLC (eluent: ethyl acetate/hexane 3:7) and purify via column chromatography.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the dihydropyridinone core via characteristic signals (e.g., δ 5.2–5.5 ppm for H-2 and H-3 protons; carbonyl C=O at ~170 ppm).

- FT-IR : Identify the lactam carbonyl stretch at ~1650–1680 cm⁻¹.

- MS (ESI+) : Look for [M+H]+ peaks to verify molecular weight (e.g., calculated for C21H23NO: 313.18 g/mol). Cross-reference with analogs in pharmacopeial standards for validation .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 3–9) and storing at 40°C/75% RH. Analyze degradation products weekly via HPLC (C18 column, acetonitrile/water 70:30). The compound is stable at neutral pH (6–7) but prone to hydrolysis under acidic (lactam ring opening) or basic (oxidation) conditions. Use UV-Vis spectroscopy (λmax ~260 nm) to track absorbance changes .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified to meet pharmaceutical regulatory guidelines?

- Methodological Answer : Use LC-MS/MS with a high-resolution Q-TOF detector to detect trace impurities. Reference the European Pharmacopoeia (EP) guidelines for related dihydropyridines, such as [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) (Impurity C, EP), which may form via oxidation or incomplete purification . Validate methods per ICH Q2(R1), ensuring limits of detection (LOD) ≤ 0.1% and quantification (LOQ) ≤ 0.3%.

Q. What mechanistic insights explain contradictory reactivity data in dihydropyridinone derivatives under photochemical vs. thermal conditions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model the compound’s excited-state behavior. Compare with experimental UV irradiation may induce ring-opening via n→π* transitions, while thermal conditions favor [1,3]-sigmatropic shifts. Use time-resolved fluorescence spectroscopy to measure triplet-state lifetimes, which correlate with photostability .

Q. How do substituent effects at the 4- and 6-phenyl positions modulate the compound’s electronic properties and binding affinity?

- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups. Use cyclic voltammetry to measure redox potentials (E1/2) and correlate with Hammett σ values. For binding studies (e.g., to serum albumin), employ surface plasmon resonance (SPR) with immobilized protein. A 4-nitro-substituted analog showed a 2.5-fold increase in binding constant (Ka) compared to the parent compound .

Q. Can computational models predict the solubility and bioavailability of this compound derivatives?

- Methodological Answer : Apply COSMO-RS simulations to estimate logP and aqueous solubility. Validate with experimental shake-flask method (octanol/water partition). For bioavailability, use GastroPlus® to simulate absorption, factoring in logD (pH 6.5) and permeability (Caco-2 assay). Derivatives with logP < 3.5 and polar surface area < 80 Ų typically exhibit >50% oral bioavailability in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.